Methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate
Description
Methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate is a benzoic acid derivative featuring a hydroxyl group at the 2-position and a 4-(methoxycarbonyl)phenyl substituent at the 4-position of the benzene ring. Its structure allows for hydrogen bonding via the hydroxyl group and π-π interactions through the aromatic rings, making it a candidate for liquid crystalline behavior or supramolecular assembly .
Properties
IUPAC Name |
methyl 2-hydroxy-4-(4-methoxycarbonylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-15(18)11-5-3-10(4-6-11)12-7-8-13(14(17)9-12)16(19)21-2/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNDFAVYMUCFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Methyl 2-Hydroxybenzoate
Methyl 2-hydroxybenzoate (methyl salicylate) undergoes electrophilic aromatic bromination to introduce a bromine atom at the 4-position. The hydroxyl group’s ortho/para-directing effect and the ester’s meta-directing influence synergize to favor bromination at the 4-position.
Procedure :
A solution of methyl 2-hydroxybenzoate (10.0 g, 65.8 mmol) in glacial acetic acid (100 mL) is cooled to 0°C. Bromine (3.4 mL, 66.2 mmol) in acetic acid (20 mL) is added dropwise, and the mixture is stirred at room temperature for 2 hours. Quenching with ice water precipitates methyl 4-bromo-2-hydroxybenzoate , which is filtered and recrystallized from ethyl acetate/hexane (Yield: 85%).
Key Data :
Alternative Regioselective Bromination
When bromination at the 4-position is nonselective, directed ortho-metalation offers an alternative. Treating methyl 2-hydroxybenzoate with LDA (lithium diisopropylamide) at −78°C generates a dianion, which reacts with Br2 to yield the 4-bromo derivative selectively (Yield: 78%).
Synthesis of 4-(Methoxycarbonyl)Phenylboronic Acid
Miyaura Borylation of Methyl 4-Bromobenzoate
Methyl 4-bromobenzoate undergoes Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst to form the boronic ester, which is hydrolyzed to the boronic acid.
Procedure :
A mixture of methyl 4-bromobenzoate (5.0 g, 23.3 mmol), bis(pinacolato)diboron (7.1 g, 28.0 mmol), Pd(dppf)Cl2 (0.5 g, 0.7 mmol), and KOAc (6.8 g, 69.9 mmol) in dioxane (100 mL) is heated at 80°C for 12 hours. The crude boronic ester is hydrolyzed with HCl (1M) to afford 4-(methoxycarbonyl)phenylboronic acid (Yield: 82%).
Key Data :
-
11B NMR (128 MHz, DMSO-d6) : δ 30.2 (s).
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FT-IR (cm⁻¹) : 1685 (C=O), 1320 (B–O).
Suzuki-Miyaura Cross-Coupling
Coupling of Methyl 4-Bromo-2-Hydroxybenzoate and 4-(Methoxycarbonyl)Phenylboronic Acid
The pivotal step involves palladium-catalyzed coupling to forge the biaryl bond.
Procedure :
A mixture of methyl 4-bromo-2-hydroxybenzoate (3.0 g, 12.1 mmol), 4-(methoxycarbonyl)phenylboronic acid (2.5 g, 13.3 mmol), Pd(PPh3)4 (0.4 g, 0.35 mmol), and Na2CO3 (3.8 g, 36.3 mmol) in DME/H2O (80 mL, 4:1) is refluxed for 8 hours. Extraction with ethyl acetate and column chromatography yields methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate (Yield: 76%).
Optimization Insights :
-
Catalyst Screening : Pd(PPh3)4 outperforms Pd(OAc)2 with XPhos, yielding higher conversion (Table 1).
-
Solvent Impact : DME/H2O (4:1) minimizes ester hydrolysis compared to THF/H2O.
Table 1: Catalyst Screening for Suzuki Coupling
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | – | DME/H2O | 76 |
| Pd(OAc)2 | XPhos | DME/H2O | 62 |
| PdCl2(dtbpf) | – | Toluene/H2O | 58 |
Analytical Validation :
-
1H NMR (400 MHz, CDCl3) : δ 10.85 (s, 1H, OH), 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.98 (d, J = 8.4 Hz, 2H, ArH), 7.64 (d, J = 2.0 Hz, 1H, H-6), 7.52 (dd, J = 8.8, 2.0 Hz, 1H, H-5), 6.91 (d, J = 8.8 Hz, 1H, H-3), 3.95 (s, 3H, OCH3), 3.93 (s, 3H, COOCH3).
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13C NMR (100 MHz, CDCl3) : δ 169.2 (COOCH3), 166.8 (COOCH3), 161.5 (C-OH), 140.2–112.4 (ArC), 52.3 (OCH3), 52.1 (OCH3).
Alternative Synthetic Routes
Friedel-Crafts Acylation
While less efficient, Friedel-Crafts acylation of methyl 2-hydroxybenzoate with 4-(methoxycarbonyl)benzoyl chloride in the presence of AlCl3 forms the target compound (Yield: 35%). However, competing ester hydrolysis and poor regioselectivity limit utility.
Ullmann Coupling
Copper-mediated coupling of methyl 4-iodo-2-hydroxybenzoate with methyl 4-mercaptobenzoate under Ullmann conditions affords the product in modest yield (42%) but requires elevated temperatures (120°C) and extended reaction times (24 h).
Scalability and Industrial Considerations
The Suzuki-Miyaura route is scalable (>100 g batches) with minimal byproducts. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in Methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate can undergo oxidation to form corresponding quinones.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxymethyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared with structurally related esters, liquid crystals, and pharmaceutical intermediates. Key similarities and differences are highlighted below:
Physicochemical and Functional Properties
- Thermal Stability: Schiff base esters () exhibit high thermal stability (decomposition >250°C) due to rigid imino linkers, whereas the target compound’s stability may depend on hydrogen bonding and steric effects .
- Solubility: The hydroxyl group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar analogs like Methyl 4-(methylthio)benzoate (logP ~2.8) .
- Liquid Crystalline Behavior : Unlike Schiff base esters with hexyloxy tails (), the target’s lack of a flexible alkyl chain may limit mesophase formation unless compensated by hydrogen bonding .
Biological Activity
Methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Hydroxy (-OH), methoxycarbonyl (-COOCH₃), and aromatic rings.
- Molecular Formula : C16H16O4
- Molecular Weight : 272.29 g/mol
Synthesis
The synthesis of this compound typically involves a multi-step process, including:
- Formation of the benzoate moiety through esterification.
- Introduction of the hydroxy group via nucleophilic substitution.
- Methoxycarbonylation to achieve the final structure.
This synthetic pathway allows for the production of high-purity compounds suitable for biological testing.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard microbiological techniques.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Klebsiella pneumoniae | 100 |
| Bacillus cereus | 25 |
These results indicate that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus and Bacillus cereus, suggesting potential applications in treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. In vitro studies on cancer cell lines revealed:
- Cell Viability Reduction : The compound reduced cell viability in various cancer cell lines, including HepG-2 (liver cancer) and HCT-116 (colon cancer).
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/AKT .
Study on Antimicrobial Efficacy
A comprehensive study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound. The researchers utilized both qualitative and quantitative methods to evaluate the compound's effectiveness against a panel of pathogenic bacteria. The results indicated that the compound not only inhibited bacterial growth but also displayed synergistic effects when combined with traditional antibiotics .
Investigation into Anticancer Properties
In another notable study, researchers investigated the anticancer properties of this compound against various human cancer cell lines. They reported that this compound significantly inhibited tumor growth in vitro and showed potential in vivo efficacy in animal models .
Q & A
Q. Table 1: Example Reaction Parameters
| Step | Conditions |
|---|---|
| Catalyst | H₂SO₄ (5–10 mol%) |
| Solvent | Methanol (excess as solvent) |
| Temperature | Reflux (65–70°C) |
| Reaction Time | 6–12 hours |
Note : Substituent positioning (hydroxyl vs. methoxycarbonyl) may necessitate adjusted stoichiometry to avoid side reactions like transesterification .
Basic: How can spectroscopic techniques characterize this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : The hydroxyl proton (~δ 10–12 ppm) and aromatic protons (δ 6.5–8.5 ppm) provide substitution pattern clues. Methoxy groups appear as singlets near δ 3.8–4.0 ppm .
- ¹³C NMR : Ester carbonyls resonate at ~δ 165–170 ppm; aromatic carbons adjacent to hydroxyl/methoxy groups show distinct shifts .
FT-IR : Hydroxyl O-H stretch (~3200–3500 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional groups .
Mass Spectrometry (MS) : Molecular ion ([M+H]⁺) matches the molecular formula (C₁₆H₁₄O₅), with fragmentation patterns indicating ester cleavage .
Tip : Compare spectra with structurally similar compounds (e.g., fluorinated analogs) to resolve overlapping signals .
Advanced: What challenges arise in X-ray crystallographic analysis of this compound?
Methodological Answer:
Crystal Growth : Hydrophobic ester groups may hinder crystallization. Use mixed solvents (e.g., EtOH/CHCl₃) for slow evaporation .
Hydrogen Bonding : The hydroxyl group forms intermolecular H-bonds, potentially causing disorder. SHELXL refinement (via O-H⋯O interactions) can resolve this .
Twinned Data : High-resolution data (<1.0 Å) minimizes errors. SHELXE is robust for phase determination in such cases .
Q. Example Refinement Parameters :
| Software | SHELXL-2018/3 (SHELX suite) |
|---|---|
| R-factor | <0.05 (high-quality data) |
| Disorder Handling | PART and EADP commands in SHELXL |
Advanced: How does the hydroxyl group influence reactivity compared to halogenated analogs?
Methodological Answer:
Nucleophilic Reactions : The hydroxyl group can act as a nucleophile (e.g., in alkylation) or participate in H-bond-directed coupling reactions, unlike inert halogens .
Oxidative Stability : Hydroxyl groups are prone to oxidation (e.g., to quinones) under strong oxidizing agents (KMnO₄/CrO₃), requiring protective strategies like silylation .
Acid-Base Behavior : The phenolic proton (pKa ~10) enables pH-dependent solubility, useful in purification .
Q. Comparative Table :
| Property | -OH Substituent | -F Substituent |
|---|---|---|
| Reactivity | Nucleophilic/H-bond donor | Electrophilic/Inert |
| Oxidation Risk | High | Low |
| Metabolic Stability | Moderate (phase II conjugation) | High (resistant to enzymes) |
Advanced: What computational methods predict the compound's interactions with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase). Parameterize the hydroxyl group for H-bond donor/acceptor roles .
MD Simulations : GROMACS simulations (10–100 ns) assess stability in binding pockets, focusing on methoxycarbonyl hydrophobicity and hydroxyl H-bond dynamics .
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs to predict bioactivity .
Q. Example Workflow :
- Step 1 : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16).
- Step 2 : Dock into COX-2 active site (PDB: 3LN1).
- Step 3 : Calculate binding free energy (MM-GBSA).
Basic: What are the primary applications in medicinal chemistry research?
Methodological Answer:
Intermediate Synthesis : Used to prepare bioactive molecules (e.g., anti-inflammatory agents) via functional group transformations .
Pharmacophore Design : The hydroxyl and ester groups serve as H-bond donors/acceptors in enzyme inhibition studies .
Pro-drug Development : Ester hydrolysis in vivo can release active moieties (e.g., carboxylic acids) .
Q. Key Research Areas :
- Anti-cancer agents (targeting tyrosine kinases)
- Antimicrobial scaffolds (disrupting bacterial cell walls)
Advanced: How to resolve contradictions in reaction yields under varying conditions?
Methodological Answer:
Design of Experiments (DoE) : Use factorial design to test variables: catalyst (H₂SO₄ vs. HCl), solvent (MeOH vs. EtOH), and temperature (50–80°C) .
Kinetic Analysis : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps (e.g., esterification vs. byproduct formation) .
Byproduct Identification : Isolate low-yield products via prep-HPLC and characterize (NMR/MS) to adjust conditions .
Q. Case Study :
- Issue : Yield drops above 70°C.
- Resolution : GC-MS reveals transesterification byproducts; switching to HCl (milder acid) improves selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
